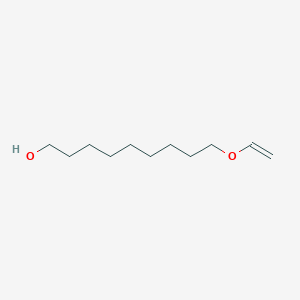![molecular formula C34H50O6 B14260962 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid CAS No. 180678-39-1](/img/structure/B14260962.png)
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid is a complex organic compound known for its unique structural properties. It is a derivative of benzoic acid, featuring two decyloxy groups attached to a benzoyl moiety, which is further linked to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid typically involves multiple steps, starting with the preparation of the decyloxybenzoyl intermediate. One common method involves the hydrosilylation reaction, where a vinyl-terminated monomer and divinyl-terminated cross-linkers are grafted onto a polysiloxane backbone in the presence of a platinum catalyst . Another approach is acrylate polymerization, where both the monomer and cross-linker contain terminal acrylate functional groups, leading to the formation of the elastomer via free radical polymerization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene rings.
Scientific Research Applications
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid has a wide range of scientific research applications:
Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions and self-assembly processes.
Mechanism of Action
The mechanism of action of 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid involves its interaction with molecular targets through its benzoyl and decyloxy groups. These interactions can influence the orientation and alignment of liquid crystal molecules, leading to changes in the material’s optical and mechanical properties. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its functionality.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoic acid: A simpler derivative with one decyloxy group.
2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid: A compound with similar structural features but different substitution patterns.
4,4’-Oxybisbenzoic acid: Another related compound used in liquid crystal research.
Uniqueness
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid stands out due to its dual decyloxy substitution, which imparts unique liquid crystalline properties and enhances its potential for creating advanced materials. Its structural complexity allows for more versatile applications compared to simpler analogs.
Properties
CAS No. |
180678-39-1 |
|---|---|
Molecular Formula |
C34H50O6 |
Molecular Weight |
554.8 g/mol |
IUPAC Name |
4-(3,4-didecoxybenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C34H50O6/c1-3-5-7-9-11-13-15-17-25-38-31-24-21-29(34(37)40-30-22-19-28(20-23-30)33(35)36)27-32(31)39-26-18-16-14-12-10-8-6-4-2/h19-24,27H,3-18,25-26H2,1-2H3,(H,35,36) |
InChI Key |
WLWNVHAJLFCOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



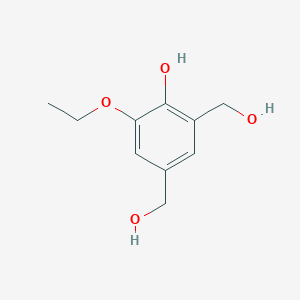
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
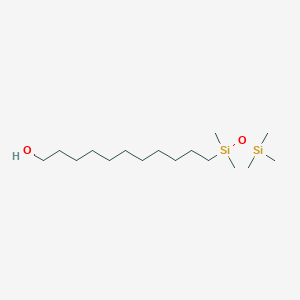

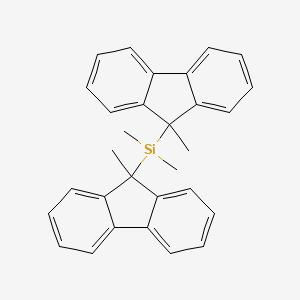

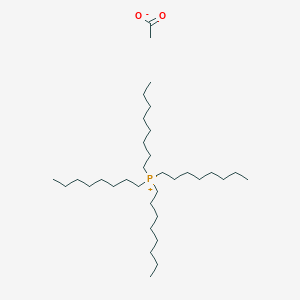

![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)
